{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is a chemical compound recognized for its relevance in various scientific research applications. Its molecular formula is , and it has a molecular weight of approximately . This compound is classified as an amine, specifically a tertiary amine, due to the presence of nitrogen bound to three carbon-containing groups.
As an amine, this compound falls under the category of organic compounds characterized by the presence of one or more amino groups. It is specifically classified as a substituted phenylmethanamine due to the presence of a chlorinated aromatic ring and a trifluoromethyl group.
The synthesis of {[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride typically involves several steps:
This multi-step synthetic route allows for precise control over the incorporation of functional groups, which can significantly affect the compound's properties and reactivity .
The molecular structure of {[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride can be represented using various notations:
1S/C10H10ClF3N.ClH/c1-11-8-6-5-7(12)9(10(8)13,14)4-3-2-1;1H
ClC1=CC(=C(C=C1C(F)(F)F)N(C)C)Cl
The compound can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound for specific applications in medicinal chemistry or materials science .
The mechanism of action for {[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride primarily revolves around its interactions with biological targets:
Understanding these mechanisms is crucial for evaluating its potential therapeutic applications .
Relevant data on these properties can guide researchers in storage and application settings .
{[3-Chloro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride has several scientific uses:
These applications highlight its versatility and importance in advancing chemical research and development .
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.: 26639-00-9
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3